Home > Products > Screening Compounds P137010 > Cabozantinib oxidation B
Cabozantinib oxidation B - 1628530-38-0

Cabozantinib oxidation B

Catalog Number: EVT-8332546
CAS Number: 1628530-38-0
Molecular Formula: C28H24FN3O6
Molecular Weight: 517.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cabozantinib was developed by Exelixis and is marketed under various brand names, including Cometriq and Cabometyx. It has been approved by regulatory agencies such as the U.S. Food and Drug Administration and the European Medicines Agency for clinical use since 2012 and 2014, respectively .

Classification

Cabozantinib is classified as a synthetic organic compound and falls under the category of molecular targeted therapies. Its mechanism primarily involves inhibition of receptor tyrosine kinases, which are critical in tumor growth and metastasis .

Synthesis Analysis

Methods

The synthesis of cabozantinib involves several chemical reactions that yield the final product. The initial steps typically include:

  1. Formation of Key Intermediates: Starting materials undergo various reactions to form intermediates, which are essential for building the cabozantinib structure.
  2. Coupling Reactions: Key intermediates are coupled through amide bond formation to create the core structure of cabozantinib.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for clinical use.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Specific reagents and catalysts are selected based on their ability to facilitate desired transformations while minimizing side reactions.

Molecular Structure Analysis

Structure

Cabozantinib has a complex molecular structure characterized by its chemical formula C28H24FN3O5C_{28}H_{24}F_{N_{3}}O_{5} and an average molecular weight of approximately 501.514 g/mol . The structure features multiple functional groups, including:

  • A quinoline moiety
  • A cyclopropane dicarboxamide structure
  • Fluorinated aromatic rings

Data

The IUPAC name for cabozantinib is N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide . This detailed structural information is crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Cabozantinib undergoes various metabolic reactions, primarily oxidation catalyzed by cytochrome P450 enzymes. The main metabolites identified include:

  1. Cabozantinib N-oxide
  2. Desmethyl cabozantinib
  3. Monohydroxy cabozantinib

These metabolites are formed through specific enzymatic pathways involving CYP3A4, which exhibits the highest catalytic efficiency in this process .

Technical Details

The oxidation reactions typically involve the addition of oxygen to cabozantinib's structure, leading to changes in its pharmacological properties. The presence of cytochrome b5 enhances CYP3A4 activity, significantly increasing the rate of oxidation and influencing the formation of metabolites .

Mechanism of Action

Process

Cabozantinib acts primarily as a receptor tyrosine kinase inhibitor. It targets several key receptors involved in tumor growth and angiogenesis, including:

  • Vascular endothelial growth factor receptors (VEGFR)
  • Hepatocyte growth factor receptor (MET)
  • AXL receptor tyrosine kinase
  • RET proto-oncogene

By inhibiting these receptors, cabozantinib disrupts signaling pathways that promote cancer cell proliferation and survival .

Data

The pharmacological profile indicates that cabozantinib effectively induces apoptosis in cancer cells while suppressing metastasis and angiogenesis . Its mechanism is further supported by its ability to bind extensively to plasma proteins (over 99%), influencing its distribution and elimination from the body .

Physical and Chemical Properties Analysis

Physical Properties

Cabozantinib is a solid at room temperature with a melting point that supports its stability as a pharmaceutical compound. Its solubility profile varies depending on pH and solvent conditions.

Chemical Properties

Key chemical properties include:

  • Log P (Partition coefficient): Indicates lipophilicity.
  • pKa values: Relevant for understanding ionization at physiological pH.
  • Stability: Influenced by environmental factors such as light and temperature.

These properties are critical for predicting behavior in biological systems and optimizing formulations for therapeutic use .

Applications

Scientific Uses

Cabozantinib's primary application lies in oncology, where it is utilized for treating various types of cancer due to its targeted action against specific receptor tyrosine kinases. Ongoing research continues to explore its potential in combination therapies and its role in personalized medicine based on individual metabolic profiles.

Enzymatic Oxidation Pathways of Cabozantinib Oxidation B

Cabozantinib (N′1-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) undergoes complex enzymatic oxidation primarily mediated by hepatic cytochrome P450 enzymes. These reactions generate pharmacologically relevant metabolites that influence its pharmacokinetic profile and therapeutic efficacy.

Role of Cytochrome P450 Isoenzymes in Catalyzing Oxidation Reactions

Cytochrome P450 3A4 (Cytochrome P450 3A4) is the dominant enzyme responsible for cabozantinib oxidation, accounting for >80% of its phase I metabolism in vitro [1] [7]. This isoform catalyzes three primary oxidative transformations:

  • N-Oxidation: Formation of cabozantinib N-oxide at the quinoline nitrogen.
  • O-Demethylation: Production of desmethyl cabozantinib via cleavage of methoxy groups.
  • Aliphatic Hydroxylation: Generation of monohydroxy cabozantinib at the cyclopropane carboxamide moiety [1].

Table 1: Major Cabozantinib Metabolites Formed by Cytochrome P450 Enzymes

MetaboliteBiotransformationPrimary EnzymeCatalytic Efficiency (pmol/min/pmol CYP)
Cabozantinib N-oxideQuinoline N-oxidationCytochrome P450 3A48.7 ± 0.9
Desmethyl cabozantinibO-demethylationCytochrome P450 3A46.2 ± 0.5
Monohydroxy cabozantinibAliphatic hydroxylationCytochrome P450 3A45.1 ± 0.4
Oxidative defluorinationC-F bond cleavageCytochrome P450 1A11.8 ± 0.2

Cytochrome b5 significantly enhances Cytochrome P450 3A4 activity by facilitating electron transfer during catalysis. Experimental data show a 2.3-fold increase in oxidation rates when cytochrome b5 is present at a 1:5 molar ratio with Cytochrome P450 3A4 [1] [2]. Minor contributions come from Cytochrome P450 1A1 (oxidative defluorination) and Cytochrome P450 3A5 (N-oxidation), though their efficiency is <25% of Cytochrome P450 3A4 [1] [3]. Flavin-containing monooxygenases and aldehyde oxidase exhibit negligible activity toward cabozantinib [1].

Comparative Metabolism Studies Across Hepatic Microsomal Systems

Human liver microsomes demonstrate marked interindividual variability in cabozantinib oxidation capacity (up to 4.2-fold), directly correlating with Cytochrome P450 3A4 protein content (r = 0.94, p < 0.001) [1]. Kinetic parameters derived from twelve human donors reveal:

  • Michaelis Constant (Km): 18.7 ± 3.5 μM
  • Maximum Velocity (Vmax): 152 ± 24 pmol/min/mg protein
  • Intrinsic Clearance (CLint): 8.1 ± 1.3 μL/min/mg protein [1]

Table 2: Species Differences in Cabozantinib Metabolic Stability

SystemHalf-life (min)Intrinsic Clearance (μL/min/mg)Dominant Metabolite
Human liver microsomes75.08.1 ± 1.3Cabozantinib N-oxide
Monkey liver microsomes73.18.3 ± 1.5Cabozantinib N-oxide
Rat liver microsomes68.99.2 ± 1.7Desmethyl cabozantinib
Dog liver microsomes112.74.8 ± 0.9Glucuronidated hydroxylation
Mouse liver microsomes120.44.2 ± 0.7Oxidative defluorination

Cross-species comparisons using hepatocytes and microsomes identify monkeys as the closest metabolic model to humans (92% similarity in metabolite profile), while mice exhibit divergent pathways including prominent oxidative defluorination (M12 metabolite) not observed in humans [3] [5]. Recombinant Cytochrome P450 3A4 supersomes confirm human-specific efficiency: Cabozantinib N-oxide formation is 3.1-fold higher than in rat orthologs and 5.7-fold higher than in canine orthologs [1].

Non-Enzymatic Oxidative Pathways in Aqueous and Biological Matrices

Non-enzymatic oxidation contributes minimally (<5%) to cabozantinib degradation in vivo but becomes significant under specific physicochemical conditions [3] [4]. Key pathways include:

  • Hydrolytic Cleavage: In phosphate buffers (pH 7.4), the amide bond undergoes slow hydrolysis (t½ = 48 hours) generating 4-(6,7-dimethoxyquinolin-4-yloxy)aniline and N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide [3].
  • Photochemical Oxidation: Exposure to UV light (λ = 350 nm) induces quinoline ring oxidation, forming 8-hydroxycabozantinib and dimeric adducts [3].
  • Reactive Oxygen Species-Mediated Oxidation: In simulated inflammatory environments (H2O2/Fe2+), the fluorophenyl ring undergoes oxidative defluorination, yielding catechol derivatives (M19, M22) identical to those detected in hepatocyte incubations [3] [4].

Mass spectrometry analyses reveal that non-enzymatic oxidation products in plasma and liver homogenates overlap with enzymatic metabolites (e.g., M19 and M22), complicating metabolic pathway differentiation. However, their formation rates are 12- to 18-fold slower than Cytochrome P450 3A4-catalyzed reactions [3] [4]. In hypoxic tumor microenvironments, reductive pathways (e.g., nitroreduction) predominate over oxidation [4].

Properties

CAS Number

1628530-38-0

Product Name

Cabozantinib oxidation B

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-2-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C28H24FN3O6

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-4-17(5-7-18)31-26(34)28(10-11-28)27(35)32-20-8-3-16(29)13-22(20)33/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35)

InChI Key

IMBCTWUTGHKFAD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=C(C=C(C=C5)F)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=C(C=C(C=C5)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.